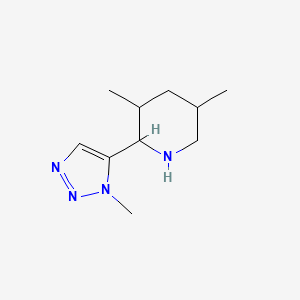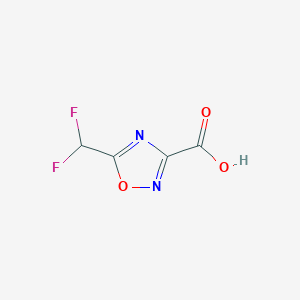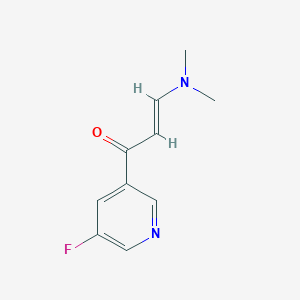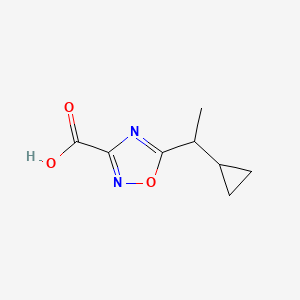
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H5F3IN3 and a molecular weight of 303.02 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.
Reduction Reactions: The major product is the corresponding amine.
Applications De Recherche Scientifique
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity . The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, making this compound valuable in drug design .
Propriétés
Formule moléculaire |
C6H5F3IN3 |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
5-iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(6(7,8)9)13-5(11)12-2/h1H3,(H2,11,12,13) |
Clé InChI |
SZRKNXCODQVNEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)

![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)






![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

